molecular formula C14H12BrClFN3O B2770868 4-bromo-1-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole CAS No. 2415601-55-5

4-bromo-1-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole

Cat. No. B2770868
M. Wt: 372.62
InChI Key: CKICROKSEJWDMX-UHFFFAOYSA-N
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Description

4-bromo-1-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 4-bromo-1-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins.

Biochemical And Physiological Effects

Studies have shown that 4-bromo-1-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole can reduce inflammation and pain in animal models of arthritis. It has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).

Advantages And Limitations For Lab Experiments

One advantage of using 4-bromo-1-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a useful tool for studying the mechanisms of inflammation and pain. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 4-bromo-1-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole. One direction is to further investigate its mechanism of action, which may lead to the development of more effective anti-inflammatory and analgesic drugs. Another direction is to explore its potential therapeutic applications in other inflammatory diseases, such as inflammatory bowel disease and psoriasis. Additionally, the development of more efficient synthesis methods for this compound may facilitate its widespread use in scientific research.
In conclusion, 4-bromo-1-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole is a compound with significant potential for therapeutic applications in inflammatory diseases. Its potent anti-inflammatory and analgesic effects make it a useful tool for studying the mechanisms of inflammation and pain, and future research may lead to the development of more effective drugs for the treatment of these conditions.

Synthesis Methods

The synthesis of 4-bromo-1-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole involves the reaction of 2-chloro-6-fluorobenzoyl chloride with 3-aminomethyl-4-bromo-1H-pyrazole in the presence of triethylamine. The resulting intermediate is then reacted with N-Boc-3-aminomethylazetidine to produce the final product.

Scientific Research Applications

4-bromo-1-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.

properties

IUPAC Name

[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-(2-chloro-6-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClFN3O/c15-10-4-18-20(8-10)7-9-5-19(6-9)14(21)13-11(16)2-1-3-12(13)17/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKICROKSEJWDMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC=C2Cl)F)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole

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